2-Chloropyrimidine-4,6-dicarboxylic acid
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Overview
Description
2-Chloropyrimidine-4,6-dicarboxylic acid is an organic compound with the molecular formula C6H3ClN2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropyrimidine-4,6-dicarboxylic acid can be synthesized through various methods. One common approach involves the hydrothermal reaction of 2-chloropyrimidine with metal chlorides such as manganese chloride or cobalt chloride in the presence of sodium hydroxide . This method yields isostructural one-dimensional compounds that exhibit unique magnetic properties.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. These may include the use of metal catalysts, high-pressure reactors, and controlled temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrimidine-4,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, metal chlorides, and various organic solvents. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrothermal reactions with metal chlorides can yield coordination polymers with unique magnetic properties .
Scientific Research Applications
2-Chloropyrimidine-4,6-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific magnetic and electronic properties.
Mechanism of Action
The mechanism of action of 2-chloropyrimidine-4,6-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-Chloropyrimidine-4,6-dicarboxylic acid can be compared with other pyrimidine derivatives, such as:
2-Hydroxypyrimidine-4,6-dicarboxylic acid: Similar in structure but with a hydroxyl group instead of chlorine, leading to different chemical properties and reactivity.
4,6-Dimethylpyrimidine-2-carboxylic acid: Another derivative with methyl groups, which affects its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C6H3ClN2O4 |
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Molecular Weight |
202.55 g/mol |
IUPAC Name |
2-chloropyrimidine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-6-8-2(4(10)11)1-3(9-6)5(12)13/h1H,(H,10,11)(H,12,13) |
InChI Key |
LTDKJKWSQKAIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
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